

Indanthrone: A Technical Guide to Health and Safety Data

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available health and safety data for **Indanthrone** (C.I. Pigment Blue 60, CAS No. 81-77-6). The information is compiled from Safety Data Sheets (SDS), toxicological databases, and regulatory guidelines to support researchers, scientists, and drug development professionals in performing accurate risk assessments and ensuring safe handling of this compound.

Toxicological Data Summary

The following tables summarize the available quantitative and qualitative toxicological data for **Indanthrone**.

Table 1: Acute Toxicity

| Endpoint | Test Species | Route | Value | Classificati on | Source |
|----------|-----------------|------------|-------------------------|--|--------|
| LD50 | Rat | Oral | 2000 mg/kg | Harmful if swallowed (GHS Category 4) | [1][2] |
| LD50 | Rat | Inhalation | No mortalities reported | Not Classified | [3] |



Table 2: Irritation and Sensitization

| Endpoint | Test Species | Result | Classification | Source |
|--------------------------|-----------------------|----------------|----------------|--------|
| Skin Irritation | Rabbit | Non-irritating | Not Classified | [3] |
| Potential for irritation | Not Classified | [1] | | |
| Eye Irritation | Rabbit | Non-irritating | Not Classified | [3] |
| Potential for irritation | Not Classified | [1] | | |
| Skin Sensitization | Data not available | Not Classified | - | |

Table 3: Genetic and Chronic Toxicity

| Endpoint | Test Type | Result | Classification | Source |
|--------------------------|-----------------------|----------------|----------------|--------|
| Mutagenicity | Data not available | Not Classified | - | [1] |
| Carcinogenicity | Data not available | Not Classified | - | [1] |
| Reproductive Toxicity | Data not available | Not Classified | - | [1] |

Experimental Protocols

Detailed experimental protocols for the key toxicological endpoints are outlined below, based on internationally recognized guidelines such as those from the Organisation for Economic Cooperation and Development (OECD).

Acute Oral Toxicity (as per OECD Guideline 420: Fixed Dose Procedure)

The acute oral toxicity of **Indanthrone** was likely determined using a method similar to the OECD 420 Fixed Dose Procedure. This method is designed to identify a dose that causes



evident toxicity but avoids the use of lethality as an endpoint.

- Test Animals: Typically, young adult female rats are used.
- Housing and Fasting: Animals are housed in suitable cages and fasted (food, but not water, is withheld) for a defined period before dosing.
- Dose Administration: The test substance is administered as a single oral dose by gavage. The dose level is selected from a series of fixed doses (e.g., 5, 50, 300, 2000 mg/kg).
- Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- Endpoint: The test determines the dose at which evident toxicity is observed. This information is used for hazard classification.

Skin Irritation (as per OECD Guideline 404: Acute Dermal Irritation/Corrosion)

The assessment of skin irritation potential for **Indanthrone** would follow a protocol similar to OECD Guideline 404.

- Test Animals: Albino rabbits are the recommended species.
- Preparation: A small area of the animal's back is shaved 24 hours before the test.
- Application: A 0.5 g sample of the solid test substance, moistened with a small amount of water, is applied to the shaved skin under a gauze patch.
- Exposure: The patch is left in place for a 4-hour exposure period.
- Observation: After patch removal, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours). The severity of the reactions is scored.
- Endpoint: The mean scores for erythema and edema are used to classify the substance's skin irritation potential.



Eye Irritation (as per OECD Guideline 405: Acute Eye Irritation/Corrosion)

The potential for **Indanthrone** to cause eye irritation is assessed using a method like OECD Guideline 405.

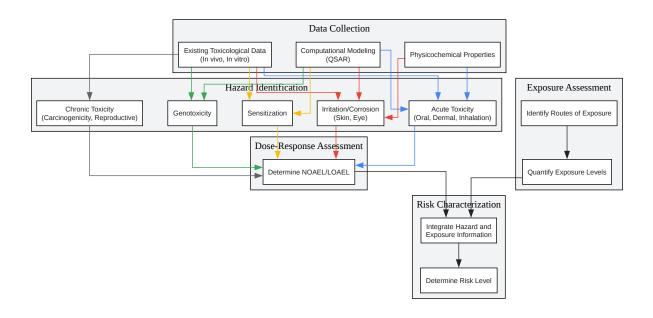
- Test Animals: Albino rabbits are used for this test.
- Application: A small amount of the test substance (e.g., 0.1 mL of a liquid or a defined weight
 of a solid) is instilled into the conjunctival sac of one eye of the animal. The other eye serves
 as a control.
- Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after application.
- Endpoint: The severity of the ocular reactions is scored, and the reversibility of the effects is observed over a period of up to 21 days.

Visualizations

Chemical Hazard Assessment Workflow

The following diagram illustrates a typical workflow for assessing the potential hazards of a chemical substance like **Indanthrone**.





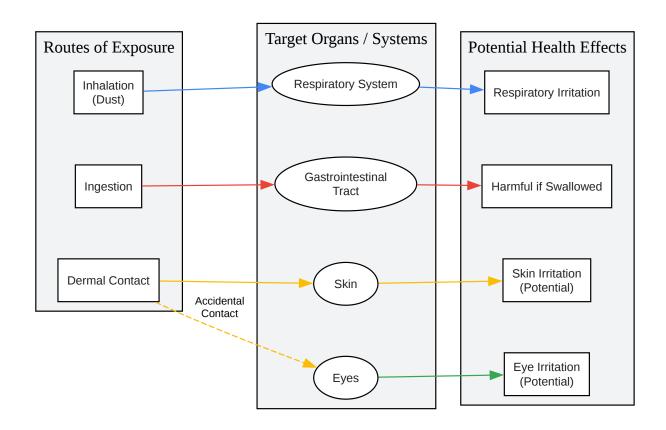
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Caption: A generalized workflow for chemical hazard and risk assessment.

Potential Routes of Exposure and Health Effects of Indanthrone

This diagram illustrates the potential routes by which individuals may be exposed to **Indanthrone** and the associated health effects based on the available data.





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Caption: Potential exposure routes and health effects of **Indanthrone**.

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References

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